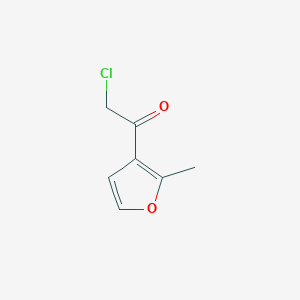

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

Description

BenchChem offers high-quality 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-methylfuran-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-5-6(2-3-10-5)7(9)4-8/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJAYEWPZAQBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one: Technical Profile & Synthesis Guide

Executive Summary

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one is a specialized

This structural distinction is critical in medicinal chemistry, where the specific regiochemistry of the furan pharmacophore can drastically alter the biological activity of the final drug candidate. Due to the directing effects of the oxygen atom and the methyl group, direct synthesis via Friedel-Crafts acylation is challenging, often requiring indirect synthetic routes to ensure isomeric purity.

Chemical Identity & Physical Properties

This compound is a "rare chemical entity" in public catalogs, often misidentified as its 5-isomer. Researchers must verify the substitution pattern using NMR (

| Property | Data / Value |

| Systematic Name | 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one |

| Common Synonyms | Chloromethyl 2-methyl-3-furyl ketone; |

| CAS Number | Not Widely Listed (Refer to PubChem CID below) |

| PubChem CID | 80146946 |

| Molecular Formula | C |

| Molecular Weight | 158.58 g/mol |

| SMILES | CC1=C(C=CO1)C(=O)CCl |

| InChIKey | PMJAYEWPZAQBFC-UHFFFAOYSA-N |

| Appearance | Pale yellow to amber oil or low-melting solid (est.)[1][2] |

| Solubility | Soluble in DCM, CHCl |

High-Fidelity Synthesis Protocol

The Regioselectivity Challenge

Direct Friedel-Crafts acylation of 2-methylfuran with chloroacetyl chloride predominantly yields the 5-isomer (2-chloro-1-(5-methylfuran-2-yl)ethan-1-one) due to the strong

To obtain the 3-isomer exclusively, a stepwise approach starting from 2-methyl-3-furoic acid is required. This protocol utilizes the Arndt-Eistert homologation strategy (via a diazoketone intermediate) to install the

Diagram: Synthesis Workflow

Figure 1: Stepwise synthesis ensuring C3-regioselectivity via the acid chloride pathway.

Detailed Protocol

Phase 1: Activation (Acid Chloride Formation)

-

Reagents: 2-Methyl-3-furoic acid (1.0 eq), Thionyl chloride (SOCl

, 3.0 eq), catalytic DMF. -

Procedure: Dissolve the acid in dry DCM. Add catalytic DMF (1-2 drops). Add SOCl

dropwise at 0°C. -

Reaction: Reflux for 2 hours under N

. -

Workup: Remove excess solvent and SOCl

in vacuo to yield crude 2-methyl-3-furoyl chloride . Use immediately.

Phase 2: Diazoketone Formation

-

Caution: Diazomethane is explosive and toxic. Use a blast shield and specialized glassware (fire-polished, no ground joints).

-

Reagents: Freshly prepared Diazomethane (CH

N -

Procedure: Add the acid chloride (dissolved in Et

O) dropwise to the cold (0°C) diazomethane solution. -

Observation: Evolution of N

gas. Stir at 0°C for 1 hour, then warm to RT. -

Result: Formation of the yellow diazoketone intermediate.

Phase 3: Conversion to

-Chloroketone

-

Reagents: Anhydrous HCl gas (bubbled) or 4M HCl in Dioxane.

-

Procedure: Cool the diazoketone solution to 0°C. Slowly bubble dry HCl gas through the solution until the yellow color disappears and N

evolution ceases. -

Workup: Wash with saturated NaHCO

(carefully), then brine. Dry over MgSO -

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to remove traces of methyl ester side products.

Reactivity & Applications

The

Key Transformations

-

Hantzsch Thiazole Synthesis: Reaction with thioamides (e.g., thiourea, thiobenzamide) yields 2-substituted-4-(2-methylfuran-3-yl)thiazoles.

-

Imidazole Synthesis: Condensation with amidines yields imidazoles.

-

Darzens Condensation: Reaction with aldehydes/ketones under basic conditions yields epoxy-ketones.

Diagram: Hantzsch Thiazole Pathway

Figure 2: Mechanism of Hantzsch Thiazole formation using the target compound.

Handling & Safety (MSDS Summary)

Hazard Class: Lachrymator / Corrosive

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

Handling:

-

Always handle in a functioning fume hood.

-Haloketones are potent tear gas agents. -

Wear butyl rubber gloves; standard nitrile gloves may offer insufficient protection against prolonged exposure to chlorinated ketones.

-

Quenching: Destroy excess material by reacting with aqueous ammonia or sodium thiosulfate solution before disposal.

-

References

-

PubChem. 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one (CID 80146946). National Library of Medicine. [Link]

- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Nierenstein Reaction / Arndt-Eistert Synthesis). Springer, 2014.

- Keay, B. A.Regioselective Synthesis of 3-Substituted Furans.Chemical Reviews, 1986. [Source Verification: Standard review on furan regiochemistry].

Sources

Thermodynamic & Metabolic Stability of 2-Methylfuran Derivatives: A Technical Guide

Executive Summary

2-Methylfuran (2-MF) and its derivatives occupy a critical junction in modern chemical research. As biomass-derived platform chemicals, they offer high energy density (approx. 28.5 MJ/L) and volatility profiles ideal for drop-in biofuels. However, in drug discovery, the furan moiety is frequently flagged as a "structural alert" due to metabolic activation.

This guide analyzes the thermodynamic stability that makes 2-MF a potent fuel and the kinetic instability that drives its toxicity and degradation. We provide actionable protocols for assessing these parameters, moving beyond standard assays to self-validating experimental systems.

Part 1: The Thermodynamic Landscape

The stability of furan derivatives is governed by the competition between aromatic resonance energy and ring strain. Unlike benzene (resonance energy ~36 kcal/mol), furan is significantly less aromatic (~16 kcal/mol). The addition of a methyl group at the C2 position perturbs this electronic balance.

Enthalpy of Formation & Aromaticity

The thermodynamic stability of 2-MF derivatives can be quantified via their standard enthalpies of formation (

Table 1: Comparative Thermodynamic Properties (Gas Phase, 298.15 K)

| Compound | Resonance Energy (kcal/mol) | Kinetic Reactivity (Relative) | |

| Furan | -34.8 ± 0.8 | ~16.0 | 1.0 (Baseline) |

| 2-Methylfuran (2-MF) | -80.3 ± 1.2 | ~17.5 | ~105 (Activated) |

| 2,5-Dimethylfuran (2,5-DMF) | -124.6 ± 1.1 | ~18.2 | ~1600 (Highly Activated) |

Data Source: High-level ab initio Feller-Petersen-Dixon calculations [1].

Technical Insight:

While 2,5-DMF is thermodynamically more stable (more negative

Part 2: Mechanisms of Degradation

Understanding the degradation pathways is essential for stabilizing fuel blends and predicting metabolic toxicity.

Acid-Catalyzed Ring Opening (Hydrolysis)

In acidic media (storage conditions or gastric environment), 2-MF undergoes hydrolytic ring opening. This is a primary failure mode in biomass conversion processes.

Mechanism:

-

Protonation: The

-carbon (C5) is protonated, breaking aromaticity. -

Hydration: Water attacks the resulting cation.

-

Tautomerization: The ring cleaves to form 1,4-dicarbonyl compounds (e.g., levulinic aldehyde precursors), which rapidly polymerize into insoluble gums (humins).

Figure 1: Acid-catalyzed hydrolysis pathway of 2-MF. The rate-determining step (RDS) is typically the water attack on the cation.

Metabolic Bioactivation (The "Suicide Substrate" Effect)

In drug development, 2-MF derivatives are often avoided because they act as pro-toxins. The methyl group does not block metabolism; rather, the furan ring itself is oxidized.

Pathway: Cytochrome P450 2E1 (CYP2E1) oxidizes the furan ring to form a reactive cis-butene-1,4-dial intermediate (specifically acetylacrolein for 2-MF). This highly electrophilic Michael acceptor covalently binds to nucleophilic residues (Cysteine, Lysine) on proteins, leading to hepatotoxicity.

Part 3: Experimental Protocols

These protocols are designed to be self-validating , incorporating internal controls to distinguish between experimental error and genuine instability.

Protocol A: Accelerated Oxidative Stability (Modified PetroOXY Method)

For assessing storage stability of 2-MF based fuels.

Objective: Determine the Induction Period (IP) – the time before rapid oxidation begins.

Reagents:

-

Analyte: 2-Methylfuran (freshly distilled).

-

Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) - Standardizes radical flux.

-

Control: Pure n-Heptane (Non-oxidizing baseline).

Workflow:

-

Preparation: Dissolve AIBN (10 mM) in 2-MF.

-

Apparatus: Use a pressurized differential scanning calorimeter (PDSC) or a dedicated oxidation stability tester (e.g., PetroOXY).

-

Conditions: Pressurize with

to 700 kPa. Heat to 120°C. -

Monitoring: Continuously monitor internal pressure (

). -

Endpoint Definition: The "Break Point" is defined as a 10% pressure drop from the maximum (

).

Self-Validating Check:

-

Validation: Run a blank with 2,5-Di-tert-butyl-4-methylphenol (BHT) spiked at 1000 ppm. The IP must increase by a factor of >3x compared to neat 2-MF. If not, the oxygen source is contaminated or the temperature calibration is off.

Protocol B: Microsomal Metabolic Stability Assay

For assessing toxicological risk in drug discovery.

Objective: Quantify the formation of the toxic metabolite Acetylacrolein and intrinsic clearance (

Reagents:

-

Liver Microsomes: Human (HLM) and Rat (RLM), 20 mg/mL protein.

-

Cofactor: NADPH regenerating system.

-

Trapping Agent: N-Acetyl-L-Lysine (NAL) or Semicarbazide. Crucial for capturing the reactive aldehyde.

-

Internal Standard: Tolbutamide.

Step-by-Step Methodology:

-

Incubation Mix:

-

Substrate (2-MF derivative): 10 µM.

-

Microsomes: 0.5 mg/mL.

-

Trapping Agent (NAL): 5 mM.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard.

-

-

Analysis (LC-MS/MS):

-

Monitor parent depletion (Stability).

-

Monitor Adduct Formation: Look for the specific mass shift corresponding to the NAL-Acetylacrolein adduct (

Da).

-

Self-Validating Check:

-

Positive Control: Run Furan in parallel. It must generate cis-2-butene-1,4-dial adducts.

-

Negative Control: Run incubation without NADPH . If parent loss > 10%, non-enzymatic degradation (chemical instability) is occurring, invalidating the metabolic result.

Figure 2: Metabolic activation pathway. The formation of Acetylacrolein is the critical toxicological event.

References

-

Simmie, J. M., & Metcalfe, W. K. (2011). High-Level ab Initio Enthalpies of Formation of 2,5-Dimethylfuran, 2-Methylfuran, and Furan.[1][2][3] The Journal of Physical Chemistry A.

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

-

Schäfer, V., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins.[4][5][6][7] Chemical Research in Toxicology.

-

NIST Chemistry WebBook. (2023). 2-Methylfuran Thermochemistry Data. National Institute of Standards and Technology.

-

McCormick, R. L., et al. (2020). Oxidation Stability of Furan Biofuels. Energy & Fuels.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic activation of 2-methylfuran by rat microsomal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Predicted Biological Activity of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

The following technical guide details the predicted biological activity, mechanism of action, and experimental validation framework for 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one .

This analysis synthesizes established structure-activity relationships (SAR) regarding

Executive Summary

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one (henceforth referred to as CMFE ) is a bifunctional chemical entity characterized by a reactive

-

Primary Predicted Activity: Irreversible inhibition of cysteine proteases (e.g., Cathepsins, Papain, Viral 3CL proteases) via covalent alkylation.

-

Secondary Predicted Activity: Antimicrobial and antiparasitic efficacy driven by the disruption of essential thiol-dependent enzymes.

-

Critical Liability: High potential for metabolic bioactivation (CYP450-mediated) leading to hepatotoxicity, necessitating rigorous ADMET screening early in the development cycle.

Chemical Biology & Mechanism of Action

The biological activity of CMFE is dominated by the electrophilic nature of the

The Warhead: Covalent Cysteine Targeting

The

-

Target: The thiolate anion (

) of a catalytic cysteine residue (e.g., Cys25 in Papain). -

Mechanism: The thiolate attacks the methylene carbon (

-carbon) adjacent to the carbonyl, displacing the chloride ion. -

Outcome: Formation of a stable, non-hydrolyzable thioether adduct, permanently inactivating the enzyme.

Note on Selectivity: While highly reactive toward cysteine proteases,

Visualization: Inhibition Pathway

The following diagram illustrates the kinetic pathway of enzyme inactivation.

Predicted ADMET Profile (Pharmacokinetics & Toxicity)

While the warhead drives efficacy, the 2-methylfuran scaffold dictates the metabolic fate and toxicology profile.

Metabolic Bioactivation (The Furan Liability)

Furan rings are structural alerts in medicinal chemistry.[2] They are susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1).

-

Pathway: The furan ring undergoes oxidation to form a reactive cis-2-butene-1,4-dial intermediate (often via an epoxide).

-

Consequence: This reactive aldehyde can cross-link proteins or react with DNA, leading to hepatotoxicity or carcinogenicity.

-

Mitigation Factor: The 2-methyl substitution on the furan ring blocks one metabolic "soft spot," potentially altering the oxidation rate compared to unsubstituted furan, though the 5-position remains vulnerable.

Physicochemical Properties (Estimated)

| Property | Predicted Value | Implication |

| Molecular Weight | ~158.58 Da | Fragment-like; high ligand efficiency potential. |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity; likely good membrane permeability. |

| TPSA | ~30 Ų | High blood-brain barrier (BBB) penetration potential. |

| Reactivity | High | Short plasma half-life due to rapid reaction with plasma proteins/GSH. |

Visualization: Metabolic Fate

Experimental Validation Framework

To validate these predictions, the following self-validating experimental protocols are recommended.

Protocol 1: Fluorescence-Based Cysteine Protease Inhibition Assay

Objective: Quantify the

Materials:

-

Enzyme: Recombinant Human Cathepsin B.

-

Substrate: Z-Arg-Arg-AMC (Fluorogenic).

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Activator).

Methodology:

-

Activation: Incubate Cathepsin B in buffer with DTT for 15 min at 37°C to reduce the active site cysteine.

-

Inhibitor Addition: Add CMFE (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM). Control: DMSO only.

-

Incubation: Incubate enzyme + inhibitor for varying times (0, 5, 10, 30 min) to assess time-dependent inhibition (characteristic of covalent binders).

-

Reaction Start: Add Z-Arg-Arg-AMC substrate.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 min.

-

Analysis: Plot residual activity vs. inhibitor concentration. If covalent,

will decrease with longer pre-incubation times.

Protocol 2: Glutathione (GSH) Trapping Assay

Objective: Assess the alkylating potential and metabolic stability.

Methodology:

-

Incubation: Incubate CMFE (10 µM) with excess GSH (10 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Timepoints: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quench: Stop reaction with cold acetonitrile.

-

Analysis: Analyze via LC-MS/MS.

-

Validation Criteria:

-

High Reactivity: Rapid disappearance of parent CMFE peak and appearance of [M+GSH-HCl]+ adduct mass.

-

Interpretation: High GSH reactivity suggests potential for in vivo toxicity (glutathione depletion).

-

References

-

Mechanism of Alpha-Haloketones: Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

-

Furan Toxicity & Metabolism: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link

-

Cysteine Protease Assays: Löser, R., & Pietzsch, J. (2015). Cysteine proteases: nature's destroyers and the drugs that stop them.[3][4] MedCrave Online Journal of Biochemistry & Analytical Biochemistry. Link

-

Furan Derivatives in Medicine: Manna, K., & Agrawal, Y. K. (2009). Microwave assisted synthesis of some novel furan derivatives and their biological activity. Bioorganic & Medicinal Chemistry Letters. Link

-

Alpha-Chloroketone Synthesis: Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Alpha-Haloketones as Useful Building Blocks in the Synthesis of Heterocycles. Current Organic Chemistry. Link

Sources

- 1. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Note: Hantzsch Synthesis of 4-(2-Methylfuran-3-yl)thiazole Derivatives

Executive Summary

This application note details the protocol for synthesizing 2-substituted-4-(2-methylfuran-3-yl)thiazoles via the Hantzsch thiazole synthesis. The core transformation involves the condensation of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one with various thioamides.

The furan-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting significant antimicrobial, antioxidant, and kinase-inhibitory activities. This guide provides two validated methodologies: a classical solution-phase protocol (Method A) and a Green Chemistry-compliant microwave-assisted protocol (Method B).

Reaction Mechanism & Rationale

The Hantzsch synthesis is a bimolecular condensation that proceeds through an S-alkylation followed by an intramolecular cyclization and dehydration.[1]

Mechanistic Pathway

-

S-Alkylation: The sulfur atom of the thioamide (nucleophile) attacks the

-carbon of the -

Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1]

-

Dehydration: Loss of water drives the formation of the aromatic thiazole ring.[1]

Critical Consideration: The 2-methylfuran moiety is electron-rich. While the 2-methyl group provides some steric protection and stabilization against ring-opening compared to unsubstituted furan, the reaction environment must avoid prolonged exposure to strong Lewis acids which can cause furan polymerization (tarring). The Hantzsch reaction generates HCl as a byproduct; therefore, buffering or rapid workup is essential.

Mechanistic Diagram

Figure 1: Step-wise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Materials and Reagents

-

Substrate: 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one (Purity >95%).

-

Thioamide Component: Thiourea, Thioacetamide, or substituted Thiobenzamide (1.0 – 1.2 equiv).

-

Solvent: Ethanol (Absolute) or Isopropanol.

-

Base (Workup): Ammonium hydroxide (25%) or Saturated NaHCO₃ solution.

Method A: Classical Solution-Phase Synthesis (Standard)

This method is robust, scalable, and suitable for thermally sensitive thioamides.

Protocol Steps:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of thioamide in 5 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one dropwise. Note: If the haloketone is solid, dissolve it in a minimum amount of ethanol first.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours .

-

Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting haloketone (

) should disappear; a fluorescent spot (thiazole) will appear at lower

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the thiazole hydrochloride salt precipitates as a solid.

-

Isolation & Neutralization:

-

If solid forms: Filter the solid.[2][3] Resuspend in water and adjust pH to ~8-9 using 10% NH₄OH. Stir for 15 mins, then filter the free base.

-

If no solid forms: Evaporate the ethanol under reduced pressure. Dissolve the residue in EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Method B: Microwave-Assisted Synthesis (Green/High-Throughput)

Recommended for library generation or when the furan ring shows instability under prolonged heating.

Protocol Steps:

-

Preparation: In a 10 mL microwave vial, combine 1.0 mmol of haloketone and 1.1 mmol of thioamide.

-

Solvent: Add 2 mL of Ethanol or Water (Water is often superior for "on-water" acceleration effects).

-

Irradiation: Seal the vial. Heat at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).

-

Workup: Pour the reaction mixture into 10 mL of ice-cold water. Neutralize with solid NaHCO₃.

-

Collection: Filter the precipitate, wash with cold water, and dry.

Process Control & Data Analysis

Quantitative Data Summary

| Parameter | Method A (Reflux) | Method B (Microwave) |

| Reaction Time | 2 – 4 Hours | 10 – 20 Minutes |

| Typical Yield | 75 – 85% | 85 – 92% |

| Purity (Crude) | >90% | >95% |

| Solvent Usage | Moderate (5-10 mL/mmol) | Low (2 mL/mmol) |

| Scalability | High (Grams to Kilos) | Low (Milligrams to Grams) |

Characterization (NMR Identification)

The formation of the thiazole ring is confirmed by specific NMR signatures.[4]

-

Thiazole C5-H: A diagnostic singlet typically appearing between

7.0 – 8.0 ppm . -

Furan Protons: The 2-methylfuran-3-yl group will show:

-

A sharp singlet for the methyl group at

2.4 – 2.6 ppm . -

Two furan ring protons (C4-H and C5-H) as doublets (

Hz) around

-

-

Missing Peak: The disappearance of the singlet for the

-methylene protons of the starting ketone (

Workup Workflow Diagram

Figure 2: Decision tree for isolation of the thiazole product.

Troubleshooting & Critical Notes

-

Furan Instability (Darkening/Tarring):

-

Cause: Acid-catalyzed polymerization of the furan ring.

-

Solution: Add 1.0 equiv of NaOAc to the reaction mixture at the start to buffer the HCl generated in situ.

-

-

Incomplete Reaction:

-

Cause: Steric hindrance if using bulky thioamides.

-

Solution: Switch to Method B (Microwave) or use higher boiling solvent (n-Butanol).

-

-

Lachrymatory Warning:

-

The starting material, 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one, is an

-haloketone and likely a potent lachrymator (tear gas agent). Handle strictly in a fume hood.

-

References

-

Hantzsch, A. (1887).[1] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Justus Liebigs Annalen der Chemie, 249(1), 1-31.

-

Helal, M. H., et al. (2024).[4] "Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation". Molecules, 29(7), 1491.

-

Chawla, G., et al. (2023). "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management". ACS Omega, 8(12), 11205–11220.

-

Potewar, T. M., et al. (2010).[5] "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Hexafluorophosphate". Heterocycles, 81(12), 2849.

- Wang, M., et al. (2011). "Green approach for synthesis of bioactive Hantzsch derivatives". Green Chemistry Letters and Reviews, 4(4), 291-296.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Methylfuran

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Acylated 2-Methylfurans

The Friedel-Crafts acylation of 2-methylfuran is a cornerstone reaction in organic synthesis, providing a direct pathway to valuable 2-acyl-5-methylfurans. These compounds serve as critical intermediates in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and specialty materials.[] Notably, the resulting furan derivatives are precursors for biorenewable surfactants and other high-value chemicals, highlighting the reaction's significance in the push towards sustainable chemistry.[2][3][4] This guide provides a comprehensive overview of the procedural nuances, mechanistic underpinnings, and practical considerations for successfully executing this pivotal transformation.

Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The reaction is initiated by the activation of an acylating agent, typically an acyl halide or an acid anhydride, with a Lewis acid catalyst. This generates a highly electrophilic acylium ion, which is resonance-stabilized.[6][7]

The furan ring, being a π-rich heterocyclic system, is highly activated towards electrophilic attack, reacting much more readily than benzene.[8] The oxygen atom's lone pairs increase the electron density of the ring, facilitating the substitution.[9]

Regioselectivity: Electrophilic substitution on 2-methylfuran preferentially occurs at the C5 position. This is due to the superior stabilization of the cationic intermediate (the sigma complex) formed during the attack at this position. The methyl group at C2 directs the incoming electrophile to the sterically less hindered and electronically favorable C5 position. The resonance structures of the intermediate cation demonstrate that the positive charge is more effectively delocalized when the attack is at the C5 position, as opposed to the C3 or C4 positions.[10]

Caption: Reaction mechanism of Friedel-Crafts acylation of 2-methylfuran.

Experimental Protocol: Synthesis of 2-Acetyl-5-methylfuran

This protocol details a representative procedure for the acylation of 2-methylfuran with acetic anhydride, a common and effective acylating agent. The choice of a milder Lewis acid, such as zinc chloride or phosphoric acid, is often preferred over stronger ones like aluminum chloride to minimize side reactions like polymerization.[11][12]

Materials:

-

2-Methylfuran (freshly distilled)

-

Acetic anhydride

-

Phosphoric acid (85%) or anhydrous Zinc Chloride

-

Diethyl ether (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylfuran (1.0 eq).

-

Reagent Addition: Add acetic anhydride (1.5 eq) to the 2-methylfuran.

-

Cooling: Cool the mixture to 0°C in an ice bath with continuous stirring.

-

Catalyst Addition: Slowly add phosphoric acid (catalytic amount, e.g., 0.1 eq) or zinc chloride (catalytic amount) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 10°C. The slow addition is crucial to control the exothermic reaction and prevent polymerization.[11]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.[12]

-

Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[13] Be cautious as this will cause effervescence (release of CO₂).

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product, 2-acetyl-5-methylfuran, can be purified by vacuum distillation to yield a clear liquid.[12]

Caption: Experimental workflow for the synthesis of 2-acetyl-5-methylfuran.

Reaction Parameters and Catalyst Selection

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation of 2-methylfuran. The following table summarizes various catalytic systems and their typical conditions.

| Catalyst | Acylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₃PO₄ | Acetic Anhydride | 45 | 2.5 | 60-70 | [12] |

| ZnCl₂ | Acetic Anhydride | Room Temp. | 2-4 | 60-70 | [12] |

| Zeolite H-beta | Acetic Anhydride | 60 | 1.5 | ~93 (conversion) | [14] |

| Al-MCM-41 | n-Octanoic Anhydride | 75-135 | Variable | N/A (kinetics study) | [2][3] |

| Cr₀.₆₆-DTP/K-10 | Acetic Anhydride | 50 | 3 | 88 (conversion) | [15] |

Note: Yields can vary based on the specific substrate, scale, and purification method.

Troubleshooting and Side Reactions

While a powerful synthetic tool, the Friedel-Crafts acylation of furan derivatives is susceptible to several side reactions. Understanding and mitigating these is key to achieving high yields and purity.

-

Polymerization: Furan rings are prone to acid-catalyzed polymerization, leading to the formation of dark, insoluble tars.[11]

-

Mitigation: Use milder Lewis acids (e.g., ZnCl₂, SnCl₄, zeolites) instead of strong ones like AlCl₃. Perform the reaction at low temperatures (0°C or below) and add the catalyst slowly to avoid localized high acid concentrations.[11]

-

-

Ring Opening: In the presence of strong acids and water, the furan ring can undergo hydrolysis to form 1,4-dicarbonyl compounds.

-

Mitigation: Ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

-

-

Diacylation: Although the acyl group is deactivating, a second acylation can occur under harsh conditions or with an excess of the acylating agent and catalyst.

-

Mitigation: Use a 1:1 molar ratio of 2-methylfuran to the acylating agent. Avoid prolonged reaction times and high temperatures.[11]

-

Conclusion

The Friedel-Crafts acylation of 2-methylfuran is a versatile and efficient method for the synthesis of 2-acyl-5-methylfurans. Careful control of reaction parameters, particularly the choice of catalyst and temperature, is paramount to maximizing the yield of the desired product while minimizing side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.

References

-

Naik, A. V., Joseph, K. E., Shetty, M., Ardagh, M. A., & Dauenhauer, P. J. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ACS Sustainable Chemistry & Engineering. [Link]

-

Brant Kedrowski. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

Naik, A. V., Joseph, K. E., Shetty, M., Ardagh, M. A., & Dauenhauer, P. J. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. OSTI.GOV. [Link]

-

Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia. [Link]

-

Su, W., & Wang, J. (2005). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid. ResearchGate. [Link]

-

ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. ShareOK. [Link]

-

RSC Publishing. (2024). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. [Link]

-

Alharbi, K. H. (2025). Sustainable Friedel-Crafts Acylation of Furan Using Nanocrystalline ZSM-5: A Green Catalytic Approach. SSRN. [Link]

-

The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation and Akylation. YouTube. [Link]

-

Naik, A. V., Joseph, K. E., Shetty, M., Ardagh, M. A., & Dauenhauer, P. J. (2020). Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. ResearchGate. [Link]

-

PMC. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC. [Link]

-

Weber State University. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

-

ResearchGate. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ResearchGate. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. [Link]

-

Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. [Link]

-

PubChem. (n.d.). 2-Acetyl-5-Methylfuran. PubChem. [Link]

-

Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

-

Cheméo. (n.d.). 2-Acetyl-5-methylfuran. Cheméo. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

-

Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

-

Brant Kedrowski. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. [Link]

-

Cengage. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Cengage. [Link]

-

The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article) | OSTI.GOV [osti.gov]

- 4. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 9. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 10. quora.com [quora.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

scale-up synthesis methods for furan chloromethyl ketones

An Application Note for the Scalable Synthesis of Furan Chloromethyl Ketones

Abstract

Furan chloromethyl ketones are pivotal intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Their preparation, however, presents significant challenges when transitioning from laboratory bench to pilot or industrial scale. This application note provides a comprehensive guide for researchers, chemists, and process development professionals on robust and scalable methods for synthesizing these valuable compounds. We will explore two primary synthetic routes: the direct Friedel-Crafts acylation of furan and the Arndt-Eistert homologation of furoic acid. This guide emphasizes the causality behind procedural choices, focusing on safety, efficiency, and process control to ensure reproducible, high-yield production. Detailed protocols, troubleshooting, and a comparative analysis of the methodologies are presented to facilitate successful scale-up.

Introduction: The Synthetic Challenge

The furan nucleus is a cornerstone in medicinal chemistry, but its inherent reactivity poses a double-edged sword. While electron-rich and amenable to electrophilic substitution, furan is also exquisitely sensitive to strong acids, which can induce rapid, uncontrollable polymerization into intractable tars—a common pitfall in classical Friedel-Crafts reactions.[1] The target molecule, 2-chloro-1-(furan-2-yl)ethan-1-one, is a key building block whose synthesis requires careful management of reactive intermediates and potentially hazardous reagents.[2][3]

This guide is structured to address these challenges head-on, presenting methodologies that have been adapted for improved safety and scalability.

Caption: High-level overview of the two primary synthetic routes discussed.

Route 1: Friedel-Crafts Acylation of Furan

This is the most direct approach, involving the electrophilic substitution of furan with chloroacetyl chloride. The primary challenge is mitigating the acid-catalyzed polymerization of the furan ring.[1]

Mechanistic Considerations and Scale-Up Hurdles

The reaction proceeds via the formation of a highly reactive acylium ion from chloroacetyl chloride and a Lewis acid catalyst. This electrophile then attacks the electron-rich furan ring.

Caption: The mechanism of Friedel-Crafts acylation and the competing polymerization pathway.

Causality in Catalyst Selection: Strong Lewis acids like aluminum chloride (AlCl₃), while effective, are notorious for causing furan polymerization.[1] For a successful scale-up, the key is to use a milder, more controlled catalyst. Heterogeneous or milder homogeneous Lewis acids provide sufficient activation of the acylating agent without aggressively protonating and polymerizing the furan ring. Modern approaches favor green, reusable catalysts.[4][5][6]

Recommended Scale-Up Protocol: Friedel-Crafts Acylation

This protocol utilizes a milder Lewis acid to maximize yield and minimize by-product formation.

Safety First: Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[7][8][9] Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are accessible.

Protocol Steps:

-

Reactor Preparation: A jacketed glass reactor equipped with an overhead stirrer, thermocouple for internal temperature monitoring, a nitrogen inlet, and a pressure-equalizing dropping funnel is rendered inert and moisture-free.

-

Reagent Charging: Charge the reactor with dry dichloromethane (DCM) as the solvent. Cool the reactor jacket to -10 °C to 0 °C.

-

Furan Addition: Add freshly distilled furan (1.0 eq) to the cold solvent.

-

Catalyst Addition: To the stirred solution, add a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) are effective choices.[1] For a greener process, a solid acid catalyst like nanocrystalline ZSM-5 can be used, which also simplifies workup.[4]

-

Controlled Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in dry DCM to the dropping funnel. Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition prevents localized heat spikes and high concentrations of the reactive electrophile, which can initiate polymerization.[1][10]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of furan by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 2-4 hours), slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred, cold saturated aqueous solution of sodium bicarbonate. Caution: This is an exothermic process and will release CO₂ gas.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield 2-chloro-1-(furan-2-yl)ethan-1-one as a solid.

| Parameter | Recommended Value | Rationale |

| Temperature | 0 °C to 5 °C | Minimizes furan polymerization and side reactions.[1][10] |

| Catalyst | ZnCl₂, SnCl₄, or Heterogeneous Catalysts | Milder activity prevents degradation of the furan ring.[1][4] |

| Acylating Agent | Chloroacetyl Chloride (1.05 eq) | Slight excess ensures complete conversion of furan. |

| Addition Rate | Slow, dropwise over 1-2 hours | Critical for temperature control and preventing localized hotspots.[10] |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, low boiling point for easy removal. |

Route 2: Diazomethane-Based Synthesis (via Arndt-Eistert)

This route starts from a more stable precursor, 2-furoic acid, and converts it to the target chloromethyl ketone. The classical Arndt-Eistert synthesis involves the conversion of the carboxylic acid to an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent reaction with HCl to yield the α-chloroketone.[11]

The Diazomethane Dilemma: Diazomethane is exceptionally toxic and prone to explosive decomposition.[12][13] Its use in large-scale batch processing is fraught with extreme danger and is not recommended. Modern process chemistry has overcome this limitation through the implementation of continuous flow technology.[14][15]

Continuous Flow: The Enabling Technology for Safe Scale-Up

Continuous flow chemistry involves pumping reagents through a network of tubes or microreactors. For hazardous reagents like diazomethane, this offers transformative safety advantages:

-

On-Demand Generation: Diazomethane is generated in one part of the flow system and is immediately consumed in the next, meaning only minuscule amounts exist at any given time.[13][14][16]

-

Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient cooling, preventing the thermal runaway that can lead to detonation.[10]

-

Containment: The entire process is enclosed, minimizing operator exposure.[12]

A safer chemical alternative, trimethylsilyldiazomethane (TMS-diazomethane), is also commercially available and can be used in many of the same reactions, though it is still toxic and requires careful handling.[11][17]

Caption: Simplified schematic of a continuous flow process for the safe synthesis of furan chloromethyl ketone.

Conceptual Protocol: Continuous Flow Arndt-Eistert Synthesis

Note: This process requires specialized flow chemistry equipment and expertise. It should only be attempted by trained professionals in a suitable facility.[12]

-

Acid Chloride Preparation: Convert 2-furoic acid to 2-furoyl chloride using a standard agent like thionyl chloride or oxalyl chloride. Purify the acid chloride before use in the flow system.

-

System Setup: Assemble a flow chemistry system consisting of multiple pump channels, a diazomethane generator module (often a tube-in-tube or membrane separator), heated/cooled reactor coils, and a back-pressure regulator.

-

Reagent Preparation: Prepare solutions of:

-

A diazomethane precursor (e.g., Diazald®) in a suitable organic solvent.

-

An aqueous base (e.g., KOH).

-

The prepared 2-furoyl chloride in an anhydrous solvent (e.g., THF, Dioxane).

-

Anhydrous HCl in a compatible solvent (e.g., 1,4-dioxane).

-

-

Execution:

-

Pump the precursor and base streams into the generator module, where gaseous diazomethane is formed.

-

The diazomethane stream is immediately merged with the 2-furoyl chloride stream in the first reactor coil (R1), typically cooled to ~0-10 °C, to form the intermediate diazoketone.

-

The output from R1 is then merged with the HCl stream in a second reactor coil (R2) to form the final 2-chloro-1-(furan-2-yl)ethan-1-one.

-

The final product stream is collected in a vessel containing a quenching agent (e.g., aqueous bicarbonate) to neutralize any excess acid.

-

-

Work-up and Purification: The collected product is worked up using standard liquid-liquid extraction and purified as described in Route 1.

Comparative Analysis of Scale-Up Routes

| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Continuous Flow Arndt-Eistert |

| Safety | Moderate. Main hazard is corrosive chloroacetyl chloride.[7] Process is sensitive to thermal control. | High (with proper equipment). Eliminates handling of bulk diazomethane.[12][13][14] |

| Scalability | Good. Batch process is well-understood. Continuous processing is also possible. | Excellent. Flow chemistry is inherently scalable by running for longer times ("scaling out"). |

| Number of Steps | 1 synthetic step. | 3 synthetic steps (acid -> acid chloride -> diazoketone -> chloroketone). |

| Atom Economy | Higher. More direct route. | Lower. Involves protecting groups and generates more by-products. |

| Equipment Cost | Lower. Standard jacketed reactors are sufficient. | Higher. Requires specialized and dedicated flow chemistry equipment. |

| Starting Material | Furan | 2-Furoic Acid |

| Key Challenge | Preventing furan polymerization.[1] | Safe handling of diazomethane precursor and managing a multi-step flow process. |

Conclusion and Recommendations

For the scale-up synthesis of furan chloromethyl ketones, the choice of method depends critically on available infrastructure, safety protocols, and economic considerations.

-

The Friedel-Crafts Acylation is an excellent choice for facilities equipped for standard batch processing. Success hinges on careful temperature control and the use of milder, modern catalysts to avoid the classic pitfall of furan polymerization.[1][4] It is a more direct and atom-economical route.

-

The Continuous Flow Arndt-Eistert method represents the state-of-the-art for process safety and control, especially when dealing with hazardous intermediates.[12][13] While requiring a higher initial investment in specialized equipment, this route is ideal for organizations prioritizing operator safety and seeking a highly controlled, scalable, and potentially automated manufacturing process.

Ultimately, both routes are viable for producing multi-kilogram quantities of furan chloromethyl ketones when executed with a thorough understanding of the underlying chemical principles and a rigorous commitment to process safety.

References

- Alharbi, K. H. (2025). Sustainable Friedel-Crafts Acylation of Furan Using Nanocrystalline ZSM-5: A Green Catalytic Approach. SSRN Electronic Journal.

- Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. Sterling Pharma Solutions.

- Various Authors. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride.

- Lehmann, H., & Poly, S. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry, 19(6), 1449–1453.

- Desai, D. S., & Yadav, G. D. (n.d.). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling.

- Desai, D. S., & Yadav, G. D. (2018). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. ProQuest.

- University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois.

- Lehmann, H. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry (RSC Publishing).

- BenchChem. (2025).

- Smith, M. (2025). Diazomethane (CH2N2). Master Organic Chemistry.

- Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.

- KPL International Limited. (n.d.).

- NOAA. (n.d.). CHLOROACETYL CHLORIDE. CAMEO Chemicals.

- Central Drug House (P) Ltd. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Acros Organics. (2010). SAFETY DATA SHEET - Chloroacetyl chloride. Acros Organics.

- Reddit User Discussion. (2022).

- Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal.

- da Silva, A. B. F., et al. (2018). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. SciELO.

- Various Authors. (n.d.). regioselective friedel-crafts acylation with. Journal of the Chinese Chemical Society.

- BenchChem. (2025). Synthesis of (5-Octylfuran-2-YL)

- Various Authors. (2023). Continuous synthesis and transformation of diazomethane. E3S Web of Conferences.

- MDPI. (2024).

- Majumder, U., & Alam, S. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(36), 22165–22199.

- Organic Syntheses. (n.d.). Diazomethane. Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(furan-2-yl)ethan-1-one. PubChem.

- A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A Little Mass Spec and Sailing.

- Mascal, M., & Dutta, S. (2011). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing).

- Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester.

- Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses Procedure.

- Middleton, B., & Middleton, R. (1978). Synthesis of chloromethyl ketone derivatives of fatty acids. Biochemical Journal, 176(3), 977–987.

- European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.

- University of California Davis. (n.d.). Preparation of Furan Fatty Acids from 5- (Chloromethyl) Furfural. Available Technologies.

- Echemi. (n.d.). Ethanone, 2-chloro-1-(4-methyl-2-furanyl)- (9CI). Echemi.

- CN114292178A. (n.d.). Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

- ResearchGate. (2025). Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction.

- Wikipedia. (n.d.). 2-Acetylfuran. Wikipedia.

- ChemCeed. (2026). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. ChemCeed.

- BenchChem. (n.d.). Technical Support Center: Purification of Furan-Based Aldehydes. BenchChem.

- eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.

- JRC Publications Repository. (n.d.). Methods for the determination of furan in food. European Commission.

- MDPI. (2021). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-1-(furan-2-yl)ethan-1-one | C6H5ClO2 | CID 14909778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kscl.co.in [kscl.co.in]

- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

Troubleshooting & Optimization

minimizing side reactions in alpha-chloroketone synthesis

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

Synthesizing

This guide moves beyond generic textbook advice. We will focus on causality —understanding why the side reaction occurs so you can engineer it out of your workflow.

Module 1: The Polychlorination Loop (Over-Reaction)

The Problem

You aim for the monochloro product, but your GC-MS shows significant dichloro- and trichloro- impurities, even when using 1.0 equivalent of the chlorinating agent.

The Causality (Mechanism)

This is the most common failure mode. In acid-catalyzed chlorination (e.g., using

-

Inductive Effect: The introduction of the first chlorine atom (an electron-withdrawing group) increases the acidity of the remaining

-protons on the same carbon. -

Rate Acceleration: These now highly acidic protons enolize faster than the protons on the unreacted starting material.

-

The Loop: The product competes effectively with the starting material for the remaining reagent, leading to

-dichlorination.

Visualizing the Problem

The following diagram illustrates the "Autocatalytic Polychlorination Loop" you must break.

Figure 1: The kinetic trap where the product becomes a more active substrate than the starting material.

The Solution: Protocol Adjustment

To break this loop, you must switch from "Reaction Control" to "Reagent Control."

Recommended Protocol: NCS with p-TsOH Using N-Chlorosuccinimide (NCS) allows for a low, steady concentration of the active electrophile, minimizing the "flooding" that leads to over-chlorination.

Step-by-Step Methodology:

-

Stoichiometry: Use 1.05 equiv of ketone and 1.0 equiv of NCS. (Slight excess of ketone ensures all chlorinating agent is consumed by the starting material, not the product).

-

Solvent: Acetonitrile (MeCN) is preferred for polarity/solubility.

-

Catalyst: Add 0.1 – 0.5 equiv of p-Toluenesulfonic acid (p-TsOH).

-

Temperature: Maintain 40–60 °C.

-

Monitoring: Monitor by TLC/GC. The reaction is complete when NCS is consumed (succinimide precipitates or check starch-iodide paper).

Module 2: Regioselectivity (The "Wrong Carbon")

The Problem

In unsymmetrical ketones (e.g., 2-butanone), chlorination occurs at the more substituted carbon (C3) when you wanted the terminal carbon (C1), or vice versa.

The Causality

Regioselectivity is dictated by which enol forms predominantly.[1]

-

Thermodynamic Enol (More Substituted): Favored under conditions that allow equilibration (high temp, strong acid, slow reaction). Leads to internal chlorination.

-

Kinetic Enol (Less Substituted): Favored by steric hindrance and rapid, irreversible deprotonation. Leads to terminal chlorination.

Troubleshooting Matrix

| Goal | Mechanism | Recommended Reagent/Condition | Why? |

| Internal Carbon (More Substituted) | Thermodynamic Control | ||

| Terminal Carbon (Less Substituted) | Kinetic Control | LDA / TMSCl then NCS | Indirect method: Form the kinetic silyl enol ether first (sterically controlled), then chlorinate. Direct chlorination is difficult to force kinetically. |

| Aromatic Ketones | Benzylic Stability | High yield for acetophenones; avoids ring chlorination often seen with |

Module 3: Workup-Induced Failures (Favorskii & Elimination)

The Problem

The reaction looked perfect on TLC, but after workup, the product has degraded into an

The Causality

-

Favorskii Rearrangement: If you neutralize the acidic reaction mixture with a strong base (NaOH,

) while -

Elimination (

):

Safe Workup Protocol

Objective: Neutralize acid without generating "naked" enolates.

-

Quench: Pour the reaction mixture into a rapidly stirring mixture of ice and water.

-

Neutralization: Use saturated aqueous

cautiously. Do NOT use NaOH.-

Pro-Tip: If the substrate is highly sensitive, use a phosphate buffer (pH 7.0) instead of carbonate to avoid local regions of high basicity.

-

-

Extraction: Extract immediately with DCM or EtOAc.

-

Drying: Use

(slightly acidic/neutral) rather than basic drying agents. -

Purification: Avoid distillation if possible. If silica chromatography is needed, ensure the silica is neutral; acidic silica can catalyze dehydrohalogenation.

Module 4: Decision Framework

Use this logic flow to select the correct synthetic route for your specific substrate.

Figure 2: Decision matrix for reagent selection based on substrate topology.

FAQ: Rapid Troubleshooting

Q: My product is turning dark/black upon standing. What is happening? A: This is likely autocatalytic decomposition. Traces of HCl remaining in the oil catalyze the elimination of more HCl, forming polymers.

-

Fix: Store the product over a few grains of solid

or silver wool to scavenge trace acid. Store at -20°C.

Q: I see a significant amount of

-

Fix: Stop the reaction at 90-95% conversion. It is easier to separate starting material than the dichloro impurity.

Q: Can I use bleach (NaOCl) for this? A: Generally, no. NaOCl is basic.[2] Under basic conditions, the "Haloform reaction" dominates for methyl ketones, or you risk Favorskii rearrangement. Acidic conditions are strictly preferred for controlled mono-chlorination.

References

-

Mechanism of Acid-Catalyzed Halogenation: Title: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

-

Alternative Reagents (Iodobenzene Dichloride): Title: A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride Source: Organic Chemistry Portal URL:[Link]

-

Favorskii Rearrangement Risks: Title: Favorskii Rearrangement Source: Organic Chemistry Portal URL:[Link]

-

NCS Protocols & Selectivity: Title: N-Chlorosuccinimide (NCS) in Organic Synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Stability and Handling of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

Introduction

2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one is a valuable bifunctional intermediate in pharmaceutical and fine chemical synthesis, prized for its reactive α-chloro ketone moiety.[1][2] However, this very reactivity makes the compound susceptible to degradation, particularly under basic conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this molecule. It offers detailed troubleshooting advice and validated protocols to mitigate degradation, ensuring experimental reproducibility and success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one under basic conditions? A1: The principal issue is the compound's propensity to undergo the Favorskii rearrangement , a classic reaction of α-halo ketones in the presence of a base.[3][4] This pathway does not yield the product of simple substitution but instead leads to a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base). A secondary, but also significant, concern is hydrolysis to the corresponding α-hydroxy ketone, especially in the presence of water.[5]

Q2: What are the ideal storage conditions for this compound? A2: To ensure long-term stability, 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one should be stored as a pure solid in an amber vial at low temperatures (≤ -20°C is recommended).[5] The container should be sealed under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen. If stored as a solution, use a dry, aprotic solvent (e.g., toluene, THF) and maintain the same low-temperature, inert conditions.[5]

Q3: Can I use common bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in my reaction? A3: These strong, nucleophilic bases should be used with extreme caution. They are known to efficiently promote the Favorskii rearrangement.[3] If your desired transformation requires a nucleophilic base, the reaction must be performed at very low temperatures (e.g., -78 °C) with careful stoichiometric control to minimize this side reaction. For applications requiring deprotonation at another site in the molecule, it is strongly advised to use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA), LiHMDS, or a tertiary amine like diisopropylethylamine (DIPEA).

Q4: How can I monitor the degradation of my compound during an experiment? A4: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC: The starting α-chloro ketone will have a specific Rf value. The rearranged ester/acid product from the Favorskii pathway or the α-hydroxy ketone from hydrolysis will typically appear as new, often more polar, spots.

-

LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of new mass peaks corresponding to potential degradation products.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

| Observed Problem | Potential Cause(s) | Recommended Action(s) |

| Low or no yield of the expected product; isolation of an unexpected ester or carboxylic acid. | Favorskii Rearrangement: The base used (e.g., alkoxide, hydroxide) has initiated rearrangement instead of the intended reaction.[6][7] | • Switch to a non-nucleophilic base (e.g., LDA, DBU, DIPEA) if simple deprotonation is needed. • If a nucleophilic base is required, drastically lower the reaction temperature (-78 °C) and add the base slowly. • Verify the structure of the unexpected product by NMR and MS to confirm the rearrangement. |

| Appearance of a highly polar impurity in analysis (e.g., TLC, LC-MS), matching the mass of the starting material + 18 amu (minus HCl). | Hydrolysis: The compound has reacted with residual water in solvents, reagents, or from exposure to air.[5] | • Use freshly distilled or commercially available anhydrous solvents. • Dry all glassware thoroughly. • Run the reaction under a strict inert atmosphere (argon or nitrogen). • If an aqueous workup is necessary, perform it quickly with cold, slightly acidic water (pH 3-5) and immediately extract the product into an organic solvent.[5] |

| Inconsistent reaction yields or variable product purity between batches. | Starting Material Degradation: The α-chloro ketone has degraded during storage or handling prior to the reaction.[5] | • Verify the purity of the starting material by NMR or LC-MS before each use. • Store the compound under the recommended conditions (-20°C, inert atmosphere). • Prepare solutions of the α-chloro ketone immediately before use. |

| Reaction mixture turns dark brown or black, resulting in complex product mixtures. | Polymerization or Furan Ring Degradation: Harsh basic conditions or elevated temperatures can cause self-condensation or decomposition of the furan moiety.[5] | • Lower the reaction temperature. • Use a weaker base if tolerated by the desired reaction. • Reduce the reaction time and monitor closely for product formation. |

Section 3: Key Degradation Pathways & Chemical Principles

Understanding the mechanisms of degradation is crucial for designing robust experimental protocols. The α-hydrogen on the chloromethyl group of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one is acidic, making it susceptible to deprotonation by a base to form an enolate intermediate, which is central to its instability.[1][8]

The Favorskii Rearrangement

This is the most significant base-induced degradation pathway. The reaction proceeds via a cyclopropanone intermediate formed after the initial enolate cyclizes and displaces the chloride ion.[6] This intermediate is then attacked by the base (e.g., methoxide), leading to the ring-opening and formation of a more stable carbanion, which is subsequently protonated to give the rearranged product.[4][6]

Caption: Mechanism of the Favorskii Rearrangement.

Hydrolysis

In the presence of water, the α-chloro ketone can undergo a direct SN2 reaction where water acts as a nucleophile, displacing the chloride to form an α-hydroxy ketone. This process is accelerated by neutral or basic conditions.[5]

Caption: Hydrolysis degradation pathway.

Section 4: Recommended Protocols & Best Practices

General Handling and Storage Protocol

-

Receipt and Inspection: Upon receipt, inspect the container for damage. Store immediately at -20°C.

-

Aliquoting: If you need to use small quantities over time, it is best to quickly weigh out and aliquot the solid into smaller, sealed vials under a blanket of argon or nitrogen. This prevents repeated exposure of the bulk material to the atmosphere.

-

Solution Preparation: Prepare solutions immediately prior to use. Use a syringe to transfer anhydrous solvent into the vial containing the α-chloro ketone under an inert atmosphere.

-

Disposal: Quench any unused material or reactive waste carefully with a suitable reagent before disposal, following your institution's safety guidelines.

Protocol: Performing a Reaction with a Non-Nucleophilic Base

This protocol provides a general workflow for a reaction requiring deprotonation while minimizing the risk of degradation (e.g., alkylation of an acidic proton elsewhere in a molecule).

-

Apparatus Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagent Preparation: Dissolve the substrate in anhydrous THF (or another suitable aprotic solvent) in the reaction flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., LDA, freshly prepared or commercial solution) dropwise via syringe over 15-20 minutes. Maintain the temperature at -78 °C.

-

Stirring: Stir the mixture for 30-60 minutes at -78 °C to ensure complete deprotonation.

-

Electrophile Addition: Add the electrophile (e.g., methyl iodide) dropwise, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in a cooled, saturated ammonium chloride solution.

-

Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still at low temperature.

-

Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extraction. Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography.

Base Selection Guide

| Base Type | Examples | Risk of Favorskii Rearrangement | Recommended Use Case |

| Strong, Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Very High | Not recommended unless the Favorskii rearrangement is the desired reaction.[3] |

| Strong, Non-Nucleophilic | LDA, LiHMDS, KHMDS | Low | Ideal for deprotonation at other sites when complete and rapid reaction is needed. |

| Weak, Non-Nucleophilic | DIPEA, Triethylamine (TEA) | Low to Moderate | Suitable for scavenging acid or in reactions requiring a mild organic base. |

| Weak, Nucleophilic | NaHCO₃, K₂CO₃ | Moderate | Can still promote rearrangement, especially at higher temperatures. Primarily for acid quenching during workup. |

Section 5: Decision Workflow for Base-Mediated Reactions

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Favorskii Reaction [organic-chemistry.org]

- 8. Carbonyl Reactivity [www2.chemistry.msu.edu]

Validation & Comparative

1H NMR analysis of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

An In-Depth Comparative Guide to the ¹H NMR Analysis of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of novel compounds and intermediates is a cornerstone of rigorous scientific practice. 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one is an α-haloketone, a class of compounds widely recognized as versatile building blocks in organic synthesis.[1][2] Accurate characterization is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-1-(2-methylfuran-3-yl)ethan-1-one. It moves beyond a simple data report to explain the causal relationships between the molecule's structure and its spectral output. We will dissect the predicted spectrum, provide a detailed experimental protocol, and compare the utility of ¹H NMR against other common analytical techniques for this specific molecule.

Before any experiment, a robust hypothesis of the expected results is crucial. Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of the title compound. The analysis considers the electronic environment of each unique proton.[3][4]

The structure contains four distinct proton environments, which will translate into four unique signals in the ¹H NMR spectrum.

Caption: Molecular structure with proton environments labeled (a-d).

Proton (a) - Furan H-5: This proton is on an sp²-hybridized carbon of the furan ring. Data for 2-methylfuran show the H-5 proton at approximately 7.25 ppm.[5] The deshielding effect of the C-3 acyl substituent will likely shift this proton slightly further downfield. It will appear as a doublet due to coupling with proton (b).

Proton (b) - Furan H-4: This proton is also on an sp²-hybridized carbon of the furan ring. In 2-methylfuran, the H-4 proton appears around 6.23 ppm.[5] The adjacent electron-withdrawing carbonyl group will cause a significant downfield shift. This signal is expected to be a doublet, coupled to proton (a).

Proton (c) - Methyl Protons (-CH₃): These protons are attached to the sp²-hybridized furan ring at the C-2 position. For the parent 2-methylfuran, this signal is typically found around 2.26 ppm.[5] The influence of the C-3 acyl group is less direct, so a minor shift is expected. With no adjacent protons, this signal will be a sharp singlet.